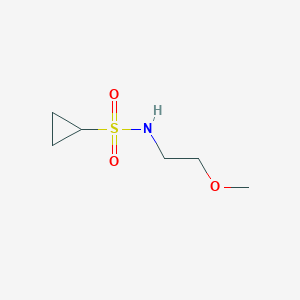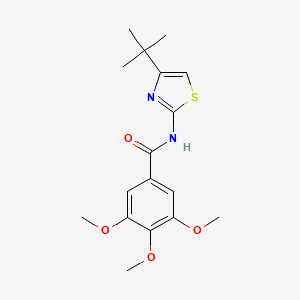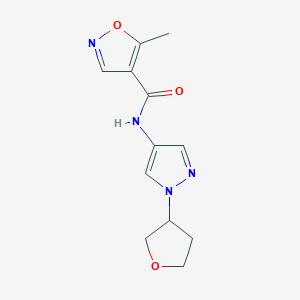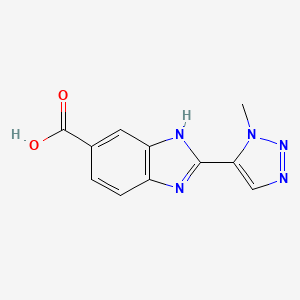
N-(2-methoxyethyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)cyclopropanesulfonamide, also known as MESNa, is a chemical compound used in scientific research as a reducing agent and protective agent for thiol groups. It is widely used in biochemical and physiological studies due to its unique properties.
Wirkmechanismus
N-(2-methoxyethyl)cyclopropanesulfonamide acts as a reducing agent by donating electrons to disulfide bonds, breaking them down into thiol groups. It also protects thiol groups from oxidation by forming a stable adduct with them. This compound can also reduce other functional groups such as ketones, aldehydes, and epoxides.
Biochemical and Physiological Effects:
This compound has been shown to protect against oxidative stress and inflammation in various cell types. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has been used in the treatment of acetaminophen overdose, where it acts as a detoxifying agent for the toxic metabolite of acetaminophen.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyethyl)cyclopropanesulfonamide has several advantages in lab experiments. It is a stable and easy-to-handle reducing agent that can be used in aqueous solutions. It is also relatively cheap and readily available. However, this compound has some limitations. It can only reduce disulfide bonds that are accessible, and it cannot reduce disulfide bonds buried within the protein structure. This compound can also interfere with some protein assays, such as the Bradford assay.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)cyclopropanesulfonamide. One direction is to explore its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to develop new methods for the synthesis of this compound and its derivatives. This compound can also be used in the synthesis of other nanoparticles, such as silver and copper nanoparticles. Further studies are needed to understand the mechanism of action of this compound and its effects on different biological systems.
Conclusion:
In conclusion, this compound is a widely used reducing agent and protective agent for thiol groups in scientific research. It has several advantages in lab experiments, but also has some limitations. This compound has potential as a therapeutic agent for neurodegenerative diseases, and further studies are needed to explore its potential in this area.
Synthesemethoden
N-(2-methoxyethyl)cyclopropanesulfonamide can be synthesized by reacting 2-methoxyethanamine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as a white solid with a melting point of 109-111°C. The purity of this compound can be checked by using nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)cyclopropanesulfonamide is widely used in scientific research as a reducing agent and protective agent for thiol groups. It is used to protect thiol groups in proteins and peptides during purification and storage. This compound can also be used to reduce disulfide bonds in proteins and peptides, making them more accessible for analysis. This compound is also used in the synthesis of gold nanoparticles, where it acts as a reducing agent.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-10-5-4-7-11(8,9)6-2-3-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLXWCHJPHIEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2900450.png)


![5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2900453.png)
![N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2900454.png)
![3-((1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2900455.png)





![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2900468.png)
![1,1-Difluoro-5-azaspiro[2.5]octan-4-one](/img/structure/B2900470.png)
